

# A Comparative Analysis of SDI-118 and Levetiracetam for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SDI-118   |           |
| Cat. No.:            | B12373101 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The synaptic vesicle protein 2A (SV2A) has emerged as a promising target for modulating synaptic function and, consequently, cognitive processes. While the approved anti-epileptic drug levetiracetam was the first to be identified as an SV2A ligand, a new generation of SV2A modulators, such as **SDI-118**, is being specifically developed to enhance cognition. This guide provides a detailed comparison of **SDI-118** and levetiracetam, focusing on their mechanisms of action, preclinical and clinical data related to cognitive improvement, and the experimental protocols used in their evaluation.

## **Mechanism of Action: A Tale of Two Modulators**

Both **SDI-118** and levetiracetam bind to SV2A, a protein integral to the regulation of neurotransmitter release at the presynaptic terminal. However, their downstream effects appear to differ significantly.

**SDI-118** is a novel SV2A modulator that has been shown in preclinical models to have procognitive effects without the anti-convulsant properties of levetiracetam.[1] It is thought to positively modulate the function of SV2A, enhancing synaptic efficiency.[2] This distinct mechanism is believed to underlie its potential for treating cognitive impairment in various neurological and psychiatric disorders.[1][3]

Levetiracetam, on the other hand, is an established anti-epileptic drug. Its cognitive effects are considered secondary to its primary mechanism of reducing neuronal hyperexcitability.



Levetiracetam's binding to SV2A is thought to contribute to its anti-epileptic action. Emerging evidence suggests that it may also possess neuroprotective properties, including anti-inflammatory, antioxidant, and synaptic-stabilizing actions, which could contribute to its observed cognitive benefits in certain populations.



Click to download full resolution via product page

Proposed mechanisms of SDI-118 and levetiracetam.

## **Preclinical Evidence for Cognitive Improvement**

Preclinical studies in animal models have provided the initial evidence for the pro-cognitive effects of both **SDI-118** and levetiracetam.



| Compound                                                 | Animal Model                                                                                                                                                                                                                                                                                                                                      | Key Findings                                                                                                                                                              |
|----------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| SDI-118                                                  | Rodent models of cognitive deficit                                                                                                                                                                                                                                                                                                                | Demonstrated cognitive enhancing effects.[1]                                                                                                                              |
| Levetiracetam                                            | Alzheimer's disease mouse<br>model                                                                                                                                                                                                                                                                                                                | Reduced abnormal neuronal<br>behavior by approximately<br>50%, restored proteins for<br>healthy brain function, and<br>improved learning and memory<br>in a maze test.[4] |
| Traumatic Brain Injury (TBI) rat<br>models (FPI and CCI) | In Fluid Percussion Injury (FPI) models, both 54 mg/kg and 170 mg/kg doses improved latencies and path lengths in the Morris water maze (p < 0.05). In the probe trial, the 54 mg/kg group showed improvement versus vehicle (p < 0.05). In Controlled Cortical Impact (CCI) models, the 54 mg/kg dose improved Morris water maze performance.[5] |                                                                                                                                                                           |

## **Clinical Data on Cognitive Outcomes**

Clinical development of **SDI-118** is in its early stages, with a focus on safety and tolerability, while levetiracetam has been investigated for its cognitive effects in various patient populations.

#### **SDI-118**

Phase I clinical trials in healthy young and elderly subjects have demonstrated that **SDI-118** is safe and well-tolerated.[6][7] These studies have also confirmed target engagement, with PET imaging showing a clear relationship between plasma exposure and central SV2A occupancy. [7] Further clinical studies are underway to evaluate the efficacy of **SDI-118** in patients with cognitive impairment, including those with cognitive decline and individuals in remission from major depressive disorder with cognitive complaints.[3][6]



| Study Phase | Population                                             | Key Findings                                                                                                                                      |
|-------------|--------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase I     | Healthy young and elderly male and female participants | Safe and well-tolerated with a favorable pharmacokinetic profile for once-daily dosing.  The highest dose resulted in over 95% SV2A occupancy.[6] |
| Phase I     | Healthy young volunteers                               | Produced a unique profile of changes in quantitative EEG, consistent with its novel mechanism of action.[6]                                       |

### Levetiracetam

Clinical studies on the cognitive effects of levetiracetam have yielded mixed results. A systematic review and meta-analysis of randomized controlled trials found that levetiracetam was not associated with a significant improvement in global cognitive function. However, it did show a significant improvement in visuospatial function and a marginal improvement in executive function.[8][9]

In a Phase 2a trial involving patients with Alzheimer's disease, levetiracetam did not improve overall cognition.[10] However, a subgroup of patients with epileptiform activity showed improved performance on tasks of spatial memory and executive function.[10][11]



| Study                                 | Population                                          | Key Cognitive Outcomes                                                                                                                                                                                                                                                                                                                             |
|---------------------------------------|-----------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Phase 2a (LEV-AD)                     | 34 patients with Alzheimer's<br>Disease             | Overall: No significant improvement on the NIH-EXAMINER composite score (mean difference 0.07; p=0.55) or ADAS-Cog (mean difference -1.0; p=0.43).[10] Subgroup with epileptiform activity: Improved scores on the Stroop interference naming subscale (net improvement 7.4 points; p=0.046) and the virtual route learning test (p=0.02).[11][12] |
| Systematic Review & Meta-<br>analysis | 6 RCTs with 283 participants with cognitive decline | Global Cognition (CDR-SB):  No significant improvement (MD = 0.04).[8] Visuospatial Function: Significant improvement (SMD = -0.25).[8] [9] Executive Function: Marginal improvement (SMD = -0.29).[8][9]                                                                                                                                          |

# Experimental Protocols SDI-118 Phase I First-in-Human Study

The initial clinical evaluation of **SDI-118** was a randomized, double-blind, placebo-controlled, single ascending dose study in healthy male subjects.[7]

- Objective: To assess the safety, tolerability, and pharmacokinetics of oral doses of SDI-118.
- Methodology:
  - Subjects received single ascending oral doses of SDI-118 or placebo.
  - Safety and tolerability were monitored throughout the study.



- Pharmacokinetic parameters were determined from blood samples.
- A subset of subjects underwent PET imaging with the SV2A ligand [11C]-UCB-J to measure target engagement in the brain.[1]



Click to download full resolution via product page

Workflow for the SDI-118 Phase I First-in-Human Study.

### Levetiracetam LEV-AD Clinical Trial

The LEV-AD study was a Phase 2a randomized, double-blind, placebo-controlled crossover clinical trial.[11]

- Objective: To determine the efficacy of levetiracetam in improving cognition in individuals with Alzheimer's disease.[11]
- Methodology:



- 34 adults with Alzheimer's disease were randomized into two groups.[11][12]
- Group A: Received placebo twice daily for 4 weeks, followed by a 4-week washout period,
   then levetiracetam 125 mg twice daily for 4 weeks.[11][12]
- Group B: Received the treatment sequence in reverse.[12]
- Primary Outcome: Change in the NIH Executive Abilities: Measures and Instruments for Neurobehavioral Evaluation and Research (NIH-EXAMINER) composite score.[10]
- Screening: Included overnight video electroencephalography and a 1-hour resting magnetoencephalography to detect epileptiform activity.[11][12]

## **Comparative Summary and Future Directions**

**SDI-118** and levetiracetam represent two distinct approaches to modulating SV2A for cognitive enhancement. **SDI-118** is being developed as a dedicated pro-cognitive agent with a novel mechanism of action, and early clinical data supports its safety and target engagement. Future studies will be crucial to establish its efficacy in patient populations.

Levetiracetam, an established anti-epileptic, has shown some potential for cognitive benefits, particularly in improving executive and visuospatial functions, and in patients with underlying neuronal hyperexcitability. However, its effects on global cognition appear to be limited.

For drug development professionals, **SDI-118** represents a targeted approach to developing a novel therapy for cognitive impairment. The clinical development path for **SDI-118** will likely focus on patient populations with a clear deficit in synaptic function. Levetiracetam, while not a primary cognitive enhancer, may offer a therapeutic option for specific patient subgroups where cognitive deficits are linked to neuronal hyperexcitability. Further research is needed to delineate the precise patient populations that would benefit most from each of these SV2A modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. SDI-118, a novel procognitive SV2A modulator: First-in-human randomized controlled trial including PET/fMRI assessment of target engagement PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syndesi Therapeutics announces commencement of dosing in clinical trial of SDI-118 in elderly subjects with cognitive impairment Fountain Healthcare Partners [fh-partners.com]
- 3. Syndesi Therapeutics progresses development of SDI-118 for cognitive impairment and expands its series A financing | VIVES fund [vivesfund.com]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Levetiracetam Treatment in Traumatic Brain Injury: Operation Brain Trauma Therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Syndesi Therapeutics Announces Positive Results From Two Additional Phase I Studies Of Its Novel SV2A modulator SDI-118 Fountain Healthcare Partners [fh-partners.com]
- 7. Syndesi Therapeutics announces successful completion of first-in-human Phase I study of novel SV2A modulator, SDI-118, in development for the treatment of cognitive impairment Fountain Healthcare Partners [fh-partners.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of levetiracetam on cognition in patients with cognitive decline: A systematic review and meta-analysis of randomized controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurologylive.com [neurologylive.com]
- 11. Effect of Levetiracetam on Cognition in Patients With Alzheimer Disease With and Without Epileptiform Activity: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- To cite this document: BenchChem. [A Comparative Analysis of SDI-118 and Levetiracetam for Cognitive Enhancement]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373101#sdi-118-vs-levetiracetam-for-cognitive-improvement]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com